molecular formula C9H17BrO2 B6191769 ethyl 6-bromo-4-methylhexanoate CAS No. 2648965-39-1

ethyl 6-bromo-4-methylhexanoate

Cat. No.: B6191769
CAS No.: 2648965-39-1
M. Wt: 237.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-methylhexanoate is a chemical compound belonging to the ester family. It has the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by the presence of a bromine atom at the sixth position and a methyl group at the fourth position of the hexanoate chain. It is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-4-methylhexanoate can be synthesized through the esterification of 6-bromo-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-bromo-4-methylhexanoate is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and properties. The bromine atom allows for nucleophilic substitution reactions, while the methyl group influences the compound’s steric and electronic properties .

Properties

CAS No.

2648965-39-1

Molecular Formula

C9H17BrO2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.